Methyl 2-[[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]amino]acetate
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Overview
Description
Methyl 2-[[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]amino]acetate: is an organic compound that belongs to the class of benzodioxoles These compounds are characterized by a benzene ring fused to a dioxole ring, which is a five-membered ring containing two oxygen atoms and three carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]amino]acetate typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through a cyclization reaction involving catechol and formaldehyde.
Formation of the Phenylpropanoyl Group: This group can be introduced through a Friedel-Crafts acylation reaction using benzene and propanoyl chloride.
Coupling Reaction: The benzodioxole and phenylpropanoyl groups are then coupled using a suitable coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of the process.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties such as increased thermal stability and conductivity.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies and drug development.
Molecular Probes: It can be used as a molecular probe to study biological processes and interactions.
Medicine:
Drug Development: The compound’s structure makes it a potential candidate for the development of new pharmaceuticals, particularly those targeting neurological and cardiovascular diseases.
Industry:
Coatings and Adhesives: The compound can be used in the formulation of coatings and adhesives, providing enhanced performance characteristics.
Mechanism of Action
The mechanism by which Methyl 2-[[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]amino]acetate exerts its effects involves interactions with specific molecular targets and pathways. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The benzodioxole ring can also interact with various receptors and ion channels, modulating their activity and leading to physiological effects.
Comparison with Similar Compounds
- Methyl 2-[[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]amino]acetate
- 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid
- 2-(1,3-benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole
Comparison:
- Structural Differences: While all these compounds contain the benzodioxole ring, they differ in the substituents attached to the ring. These differences can significantly impact their chemical reactivity and biological activity.
- Unique Properties: this compound is unique due to its specific combination of functional groups, which confer distinct properties such as enhanced stability and specific binding affinities.
Properties
IUPAC Name |
methyl 2-[[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-23-19(22)11-20-18(21)10-15(13-5-3-2-4-6-13)14-7-8-16-17(9-14)25-12-24-16/h2-9,15H,10-12H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPADEGUABAMDCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)CC(C1=CC=CC=C1)C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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